4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
Description
4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone is a pyridazinone derivative characterized by:
- Position 4: Chlorine substituent.
- Position 2: 3-Chlorophenyl group.
- Position 5: 2-Hydroxyethylamino group.
Its molecular formula is C₁₄H₁₄Cl₂N₄O, with a molecular weight of 325.20 (CAS: 449778-66-9) . Pyridazinones are known for diverse biological activities, including cardiovascular and pesticidal effects, depending on substituent patterns.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(2-hydroxyethylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-8-2-1-3-9(6-8)17-12(19)11(14)10(7-16-17)15-4-5-18/h1-3,6-7,15,18H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUTBRFBQRNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone typically involves multi-step organic reactions One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyridazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include substituted pyridazinones, amines, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown activity against Aurora-A kinase, which is crucial for cell division and is often overexpressed in cancerous cells .
- Case Studies : In a study published by Bouabdallah et al., derivatives of similar structures were screened against Hep-2 and P815 cancer cell lines, exhibiting significant cytotoxic potential (IC50 values of 3.25 mg/mL and 17.82 mg/mL) . Although not directly tested, the structural similarities suggest that 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone may exhibit comparable efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical aspect of many diseases, including cancer and autoimmune disorders.
- Research Findings : The mechanism through which this compound exerts anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances potency against specific targets like Aurora-A kinase |
| Hydroxyethyl Group | May improve solubility and bioavailability |
| Pyridazinone Core | Provides a scaffold for further modifications |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving chlorination and amination processes. Researchers are actively exploring derivatives of this compound to enhance its pharmacological profile.
Example Derivatives
Some derivatives have shown improved selectivity and reduced toxicity profiles compared to the parent compound:
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position substituent influences steric and electronic interactions:
Key Observations :
Substituent Variations at Position 5
The 5-position substituent modulates hydrogen bonding and receptor interactions:
Key Observations :
- Hydroxyethylamino groups improve solubility and may enhance bioavailability compared to methyl or aryl substituents.
- Bulky substituents (e.g., [2-(2-pyridinyl)ethyl]amino) can restrict conformational flexibility but improve target specificity .
Biological Activity
4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone (CAS Number: 320421-79-2) is a synthetic compound belonging to the pyridazinone class, characterized by its unique chemical structure which includes two chlorine atoms and a hydroxyethylamino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₁₂H₁₁Cl₂N₃O₂
- Molecular Weight : 300.14 g/mol
- Melting Point : 151–153 °C
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from the literature.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against the MCF7 breast cancer cell line, demonstrating promising inhibitory effects.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 15.00 | Inhibition of proliferation |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that warrant further investigation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It appears to inhibit key inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a dual role in both cancer and inflammation management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications in the substituents at specific positions on the pyridazinone ring can lead to enhanced potency or selectivity against certain biological targets.
Q & A
Q. What are the optimized synthetic routes for 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution of 4,5-dichloro-pyridazinone derivatives with 2-hydroxyethylamine. For example, 2-(4-chlorophenyl)-4,5-dichloro-3(2H)-pyridazinone reacts with 2-hydroxyethylamine in dimethylformamide (DMF) with potassium hydroxide as a base. Optimal conditions (e.g., 80°C, 7.2 mmol substrate) yield ~70% product after recrystallization . Key parameters include solvent polarity, stoichiometry of the amine, and temperature control to minimize side reactions.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : (CDCl) reveals characteristic peaks: δ 5.51 (s, 2H, -OCH-), 7.22–8.50 (m, aromatic protons) .
- X-ray Crystallography : Resolves substituent positions on the pyridazinone core (e.g., chloro-phenyl orientation) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 399.64 for CHClFNO) .
Advanced Research Questions
Q. What is the molecular mechanism by which this compound inhibits chloroplast development in plants?
- Methodological Answer : Studies on wheat seedlings show dual mechanisms:
- Hill Reaction Inhibition : Blocks electron transport in Photosystem II (PSII), reducing ATP synthesis. Comparative assays with atrazine indicate weaker inhibition but higher specificity .
- Carotenoid Synthesis Disruption : Downregulates phytoene desaturase, leading to albinism. Ultrastructural analysis reveals loss of grana-fret membranes and chloroplast ribosomes .
Experimental Design : Use etiolated seedlings treated with 10–100 µM compound under controlled light/dark cycles. Monitor chlorophyll fluorescence, carotenoid content (HPLC), and TEM for plastid morphology .
Q. How do soil organic matter (SOM) levels affect the adsorption-desorption kinetics of this pyridazinone derivative?
- Methodological Answer :
- Freundlich Isotherms : Adsorption (x/m = K·C) shows reversibility but slower desorption rates. For soils with 2–5% SOM, K ranges 1.2–3.8 L/kg, correlating positively with SOM (r > 0.90) .
- Method : Use -labeled compound in batch experiments. Shake soil suspensions (1:10 w/v) for 24 h, then quantify adsorbed fraction via scintillation counting .
Q. How do structural modifications (e.g., trifluoromethyl substitution) alter biological activity and resistance to metabolic detoxification?
- Methodological Answer :
- Comparative Studies : Analog 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (6706) shows 100–1000× higher efficacy than pyrazon. The trifluoromethyl group enhances lipophilicity and metabolic stability, while dimethylamino prevents enzymatic deamination .
- Assays :
- Herbicidal Activity : Leaf disc assays with fixation inhibition.
- Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS .
Contradictions and Resolutions
- Chloroplast Inhibition vs. Herbicidal Selectivity : While attributes phytotoxicity to carotenoid inhibition, emphasizes PSII disruption. Resolution: Dual mechanisms likely operate depending on concentration and plant species.
- Metabolic Stability : Trifluoromethyl analogs () resist detoxification, whereas unsubstituted derivatives are rapidly metabolized. This highlights the role of substituents in environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
